2,2,2-trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[35]nonan-5-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and oxazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Oxazolidine Formation: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions (temperature, solvent, catalyst).
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as fluorinated polymers.
Chemical Biology: Used as a probe to study biological processes and interactions due to its distinctive chemical properties.
Industrial Chemistry: Employed in the synthesis of advanced intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The oxazolidine ring can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group and an alcohol functional group.
Oxazolidinones: Compounds with an oxazolidine ring, commonly used as antibiotics.
Spirocyclic Compounds: Compounds with a spirocyclic core, used in various applications, including pharmaceuticals and materials science.
Uniqueness
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one is unique due to its combination of a trifluoromethyl group, an oxazolidine ring, and a spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
2274275-70-4 |
---|---|
Molecular Formula |
C9H12F3NO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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